5-(2-bromo-3-(trifluoromethyl)phenyl)oxazole
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Overview
Description
5-(2-bromo-3-(trifluoromethyl)phenyl)oxazole is a heterocyclic compound with the molecular formula C10H5BrF3NO and a molecular weight of 292.05 g/mol . This compound is characterized by the presence of an oxazole ring substituted with a bromine atom and a trifluoromethyl group on the phenyl ring. It is a solid at room temperature and is typically stored at temperatures between 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-bromo-3-(trifluoromethyl)phenyl)oxazole typically involves the cyclization of β-hydroxy amides to oxazolines, followed by further reactions to introduce the bromine and trifluoromethyl groups . One common method involves the use of DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor reagents to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(2-bromo-3-(trifluoromethyl)phenyl)oxazole can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The oxazole ring can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide or peracids can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: Products vary depending on the specific conditions and reagents used, but can include various oxidized or reduced forms of the oxazole ring.
Scientific Research Applications
5-(2-bromo-3-(trifluoromethyl)phenyl)oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-bromo-3-(trifluoromethyl)phenyl)oxazole is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of the bromine and trifluoromethyl groups may enhance its binding affinity to certain proteins or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-bromo-5-(trifluoromethyl)phenyl)oxazole
- 5-(3-bromo-5-(trifluoromethyl)phenyl)oxazole
Comparison
Compared to similar compounds, 5-(2-bromo-3-(trifluoromethyl)phenyl)oxazole is unique due to the specific positioning of the bromine and trifluoromethyl groups on the phenyl ring. This unique arrangement can influence its chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-[2-bromo-3-(trifluoromethyl)phenyl]-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO/c11-9-6(8-4-15-5-16-8)2-1-3-7(9)10(12,13)14/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGWJIXCSNIILB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Br)C2=CN=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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